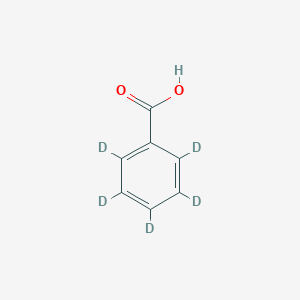

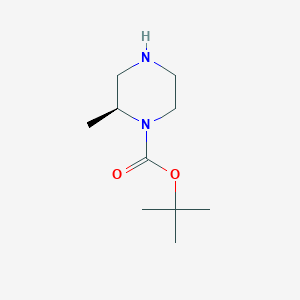

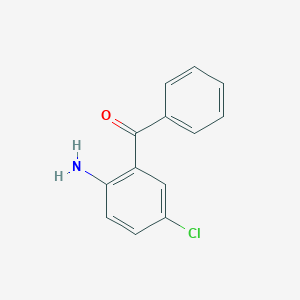

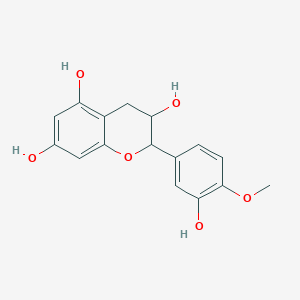

![molecular formula C12H10F3NOS B030318 {4-Methyl-2-[4-(Trifluormethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 317318-96-0](/img/structure/B30318.png)

{4-Methyl-2-[4-(Trifluormethyl)phenyl]-1,3-thiazol-5-yl}methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol" often involves multi-step chemical reactions that carefully introduce functional groups to build the desired molecular architecture. Studies on related molecules have shown the use of techniques such as condensation reactions, use of Grignard reagents, and specific solvent effects to control the synthesis process and achieve high yields.

Molecular Structure Analysis

The molecular structure of this compound, as with related molecules, has been determined using methods like X-ray diffraction and spectroscopic techniques (NMR, IR, MS). These studies provide insights into the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation of the molecule.

Chemical Reactions and Properties

This compound, due to its functional groups and molecular structure, participates in a variety of chemical reactions. These reactions can include nucleophilic substitution, condensation, and reactions involving the methanol group. Its reactivity is influenced by the presence of the trifluoromethyl and thiazole groups, which can affect electron density and steric hindrance.

Physical Properties Analysis

Compounds with similar structures have been found to exhibit specific physical properties, such as melting points, boiling points, and solubilities in various solvents. These properties are significantly influenced by the molecular structure, particularly the presence of fluorine atoms and the overall molecular geometry.

Chemical Properties Analysis

The chemical properties of "{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol" include its acidity, basicity, and reactivity towards various reagents. The electron-withdrawing effect of the trifluoromethyl group and the electron-donating effect of the methanol group play a critical role in determining its chemical behavior in different environments.

- Spectroscopic and structural analysis of thiadiazole and thiazole derivatives, indicating the effects of substituents on molecular aggregation and chemical properties (Matwijczuk et al., 2016), (Shahana & Yardily, 2020).

- Synthesis and crystal structure of related compounds, showcasing the diversity of molecular frameworks and the importance of structural characterization (Cao et al., 2010), (Dong & Huo, 2009).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung wurde bei der Synthese neuer Hydrazone verwendet, die vielversprechende antibakterielle Aktivität gezeigt haben . Diese Hydrazone wurden durch Reaktion von 4-Methyl-2-(4-(Trifluormethyl)phenyl)thiazol-5-carbohydrazid mit unterschiedlich substituiertem Benzaldehyd synthetisiert . Die resultierenden Verbindungen zeigten eine moderate bis gute Wachstumshemmungsaktivität .

Antioxidative Eigenschaften

Die Verbindung wurde auch bei der Synthese von Hydrazonen verwendet, die antioxidative Eigenschaften gezeigt haben . Die antioxidativen Eigenschaften wurden mit dem 2,2-Diphenyl-1-pikrylhydrazid-Assay getestet .

Antifungale Aktivität

Es wurde berichtet, dass Thiazol-Derivate, einschließlich dieser Verbindung, antifungale Eigenschaften besitzen . Sie wurden gegen verschiedene Pilzstämme getestet und haben eine signifikante Wachstumshemmung gezeigt .

Entzündungshemmende Eigenschaften

Es wurde berichtet, dass Thiazol-Derivate entzündungshemmende Eigenschaften besitzen . Diese Verbindung könnte möglicherweise zur Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden .

Regulierung der zentralen Entzündung

Diese Verbindung kann eine wichtige Rolle bei der Regulierung der zentralen Entzündung spielen

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridines and their derivatives, which share some structural similarities with “{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol”, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Wirkmechanismus

Target of Action

The primary target of the compound 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as an agonist to the PPAR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, causing various cellular responses .

Biochemical Pathways

The activation of PPARs by the compound affects various biochemical pathways. One of the significant pathways influenced is the central inflammation pathway . The compound’s action on this pathway helps regulate inflammation within the central nervous system, which can be beneficial in treating conditions related to inflammation .

Pharmacokinetics

It is known that the compound demonstrates high plasma exposure after single administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of PPARs by the compound leads to the regulation of gene expression, which in turn influences various cellular functions. Specifically, the compound plays a crucial role in the regulation of central inflammation . By controlling inflammation within the central nervous system, the compound can potentially be used to manage conditions related to inflammation .

Eigenschaften

IUPAC Name |

[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,17H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHCYQHVWYXBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382398 | |

| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317318-96-0 | |

| Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.